molecular formula C8H12ClN3O B8373924 2,6-Dimethyl-isonicotinic acid hydrazide hydrochloride

2,6-Dimethyl-isonicotinic acid hydrazide hydrochloride

Cat. No. B8373924
M. Wt: 201.65 g/mol
InChI Key: KCCQJDVDFLGKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

The title compound is prepared in analogy to 2,6-dimethyl-isonicotinic acid hydrazide hydrochloride starting from 2-ethyl-6-methyl-isonicotinic acid; 1H NMR S 1.46 (t, J=7.6 Hz, 3H), 2.87 (s, 3H), 3.15 (q, J=7.6 Hz, 3H), 8.14 (s, 1H), 8.16 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:6]([NH:8][NH2:9])=[O:7].[CH2:14](C1C=C(C=C(C)N=1)C(O)=O)C>>[CH2:13]([C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([CH3:2])[N:12]=1)[C:6]([NH:8][NH2:9])=[O:7])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC=1C=C(C(=O)NN)C=C(N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C(=O)O)C=C(N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)NN)C=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.